1-Benzyl-4,5-diphenyl-1H-imidazole
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Overview
Description
1-Benzyl-4,5-diphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of benzyl and diphenyl groups attached to the imidazole ring, making it a highly substituted derivative. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-Benzyl-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with benzil and ammonium acetate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
1-Benzyl-4,5-diphenyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects . The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
1-Benzyl-4,5-diphenyl-1H-imidazole can be compared with other imidazole derivatives, such as:
1-Benzylimidazole: Similar in structure but lacks the diphenyl groups, resulting in different chemical and biological properties.
4,5-Diphenylimidazole: Lacks the benzyl group, which affects its reactivity and applications.
2-Benzyl-4,5-diphenylimidazole: A positional isomer with different substitution patterns, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-benzyl-4,5-diphenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-4-10-18(11-5-1)16-24-17-23-21(19-12-6-2-7-13-19)22(24)20-14-8-3-9-15-20/h1-15,17H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUROZJDKGKYWIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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